![molecular formula C20H30O8 B14227307 2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde CAS No. 827572-72-5](/img/structure/B14227307.png)
2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde: is an organic compound with a complex structure that includes multiple ethoxyethoxy groups attached to a terephthalaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde typically involves the reaction of 2,5-dihydroxyterephthalaldehyde with 1-bromo-2-(2-ethoxyethoxy)ethane. The reaction is carried out under basic conditions, often using a base such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the terephthalaldehyde are replaced by the ethoxyethoxy groups.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalic acid.
Reduction: 2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its multiple ethoxyethoxy groups allow for the formation of flexible and stable polymers. In drug delivery, it can form complexes with drugs, enhancing their solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde
- 2,5-Bis[2-(2-butoxyethoxy)ethoxy]terephthalaldehyde
- 2,5-Bis[2-(2-propoxyethoxy)ethoxy]terephthalaldehyde
Uniqueness
2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde is unique due to its specific ethoxyethoxy groups, which provide distinct solubility and reactivity properties compared to its analogs. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of flexible polymers or in drug delivery systems.
Propiedades
Número CAS |
827572-72-5 |
|---|---|
Fórmula molecular |
C20H30O8 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
2,5-bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde |
InChI |
InChI=1S/C20H30O8/c1-3-23-5-7-25-9-11-27-19-13-18(16-22)20(14-17(19)15-21)28-12-10-26-8-6-24-4-2/h13-16H,3-12H2,1-2H3 |
Clave InChI |
BLGRAMDBMPOOGA-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOC1=CC(=C(C=C1C=O)OCCOCCOCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[6-(Azidomethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14227242.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl-](/img/structure/B14227250.png)
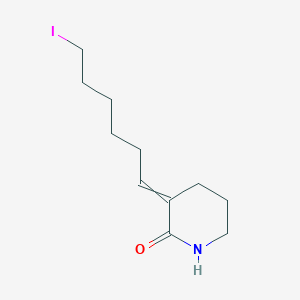
![10-[6-(2-Sulfanylethyl)naphthalen-2-yl]decane-1-thiol](/img/structure/B14227255.png)
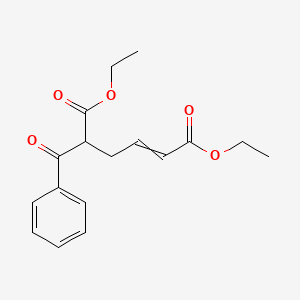
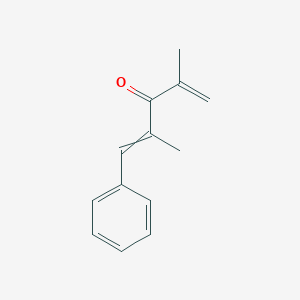
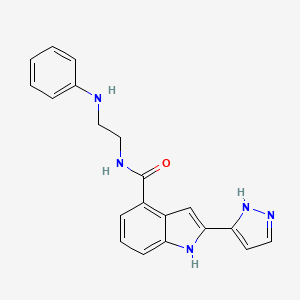
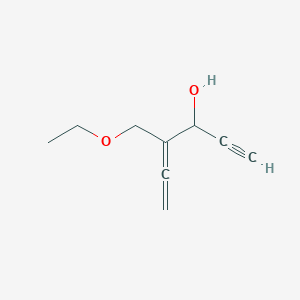

![Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14227304.png)
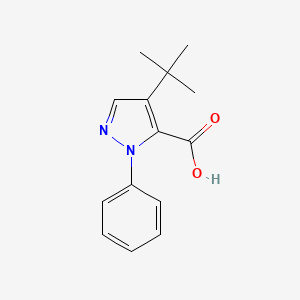
![Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]-](/img/structure/B14227320.png)
